9-butyl-1-methyl-3H-purine-2,6-dione
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Overview
Description
9-butyl-1-methyl-3H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of a larger family of xanthine derivatives, which are known for their pharmacological activities, including stimulant and bronchodilator effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-1-methyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method is the selective N-alkylation of xanthine at the N1 and N3 positions using butyl and methyl groups . The reaction conditions often involve the use of strong bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of xanthine derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
9-butyl-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring, often using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various alkylated and oxidized derivatives of the original compound .
Scientific Research Applications
9-butyl-1-methyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-butyl-1-methyl-3H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By antagonizing these receptors, the compound can increase alertness and reduce fatigue . Additionally, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and widespread use in beverages.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator in the treatment of asthma.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Uniqueness
9-butyl-1-methyl-3H-purine-2,6-dione is unique due to its specific alkylation pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives . Its butyl group at the N9 position and methyl group at the N1 position differentiate it from more commonly studied compounds like caffeine and theophylline .
Properties
CAS No. |
61080-38-4 |
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Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
9-butyl-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-3-4-5-14-6-11-7-8(14)12-10(16)13(2)9(7)15/h6H,3-5H2,1-2H3,(H,12,16) |
InChI Key |
RJMCRESAHHYDPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1NC(=O)N(C2=O)C |
Origin of Product |
United States |
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